

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)ethanol

CAS No.: 2358-54-5

Cat. No.: B1295709

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CAS Number: 2358-54-5

This technical guide provides a comprehensive overview of **2-(2,2,2-Trifluoroethoxy)ethanol**, a fluorinated alcohol with increasing relevance in chemical synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and applications.

Chemical Identity and Physicochemical Properties

2-(2,2,2-Trifluoroethoxy)ethanol is a colorless liquid.^[1] The incorporation of a trifluoromethyl group significantly influences its chemical properties, lending it unique characteristics as a solvent and a synthetic building block. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	2358-54-5	[1][2]
Molecular Formula	C ₄ H ₇ F ₃ O ₂	[1][3]
Molecular Weight	144.09 g/mol	[1][3]
Synonyms	2-Hydroxyethyl 2,2,2-trifluoroethyl ether, 5,5,5-Trifluoro-3-oxapentan-1-ol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	84 °C @ 80 mmHg	[1][4]
Density	1.254 - 1.2902 g/cm ³ @ 25 °C	[1][4]
Flash Point	70 °C	[1]
Refractive Index	1.343	[1]
Vapor Pressure	3.7 mmHg @ 25 °C	[1]
pKa (Predicted)	14.21 ± 0.10	[1]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol.	[1]

Safety and Handling

A complete Safety Data Sheet (SDS) for **2-(2,2,2-Trifluoroethoxy)ethanol** is not readily available in public literature; however, data from suppliers indicate it is an irritant. The hazard codes Xi and risk and safety phrases 36/37/38 and 26-36/37/39 apply, respectively.

For comprehensive safety considerations, it is prudent to review the data for its precursor, 2,2,2-Trifluoroethanol (TFE, CAS: 75-89-8), which is a more hazardous substance.

Table 2: GHS Hazard Information for the Precursor, 2,2,2-Trifluoroethanol (TFE)

Hazard Class	Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor
Acute toxicity, Oral	3	H301: Toxic if swallowed
Acute toxicity, Inhalation	3	H331: Toxic if inhaled
Serious eye damage/eye irritation	1	H318: Causes serious eye damage
Reproductive toxicity	1B	H360F: May damage fertility
Specific target organ toxicity (repeated exposure)	2	H373: May cause damage to organs through prolonged or repeated exposure

Given the potential for similar, albeit likely less severe, hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling **2-(2,2,2-Trifluoroethoxy)ethanol**. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

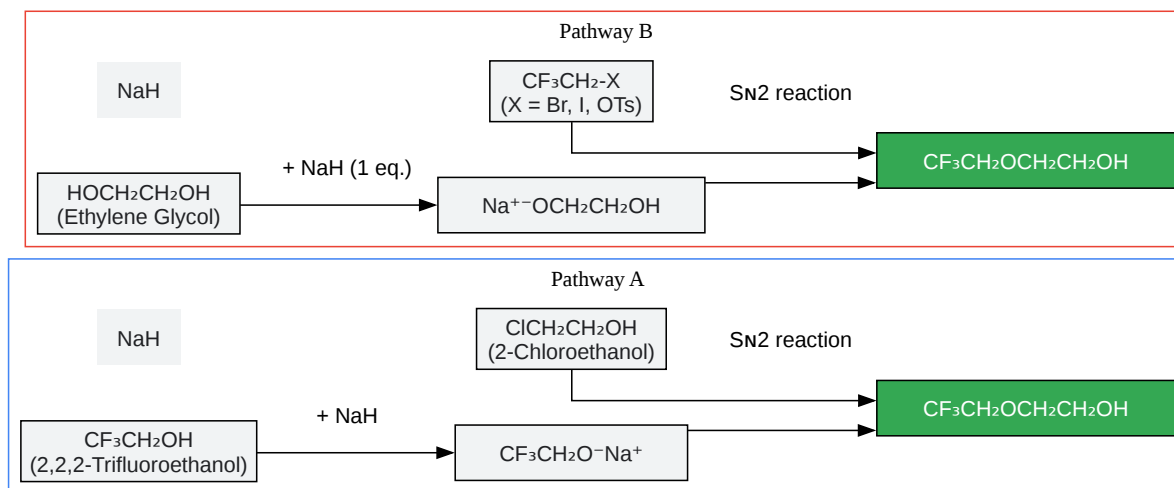
The primary route for the synthesis of **2-(2,2,2-Trifluoroethoxy)ethanol** is the Williamson ether synthesis. This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide.^{[5][6][7][8][9]} Two main variations of this synthesis are plausible for this target molecule.

Conceptual Synthetic Pathways

Pathway A: This pathway involves the reaction of the sodium salt of 2,2,2-trifluoroethanol with 2-chloroethanol. The highly acidic nature of 2,2,2-trifluoroethanol, due to the inductive effect of the fluorine atoms, facilitates the formation of the corresponding alkoxide.^{[10][11]}

Pathway B: An alternative approach is the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with a 2,2,2-trifluoroethyl halide or sulfonate (e.g., 2,2,2-trifluoroethyl tosylate).

Both pathways represent a standard SN2 mechanism.[5][6] The choice between them would typically depend on the availability and cost of the starting materials.



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Caption: Conceptual Williamson Ether Synthesis Pathways.

General Experimental Protocol (Hypothetical)

While a specific peer-reviewed protocol for **2-(2,2,2-Trifluoroethoxy)ethanol** was not found in the searched literature, a general procedure based on the Williamson ether synthesis is provided below. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 2,2,2-trifluoroethanol (1.0 eq.) to a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C. The mixture is stirred under

nitrogen until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.

- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add 2-chloroethanol (1.0 eq.) dropwise at a rate that maintains the reaction temperature below 25 °C.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield **2-(2,2,2-Trifluoroethoxy)ethanol**.

Analytical Methods

The characterization and purity assessment of **2-(2,2,2-Trifluoroethoxy)ethanol** would typically involve standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups of the ethanol backbone and the methylene group adjacent to the trifluoromethyl group. The latter will appear as a quartet due to coupling with the three fluorine atoms.
 - ¹³C NMR: The carbon spectrum will show signals for the three distinct carbon environments, with the carbon of the CF₃ group appearing as a quartet due to one-bond C-F coupling.
 - ¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.

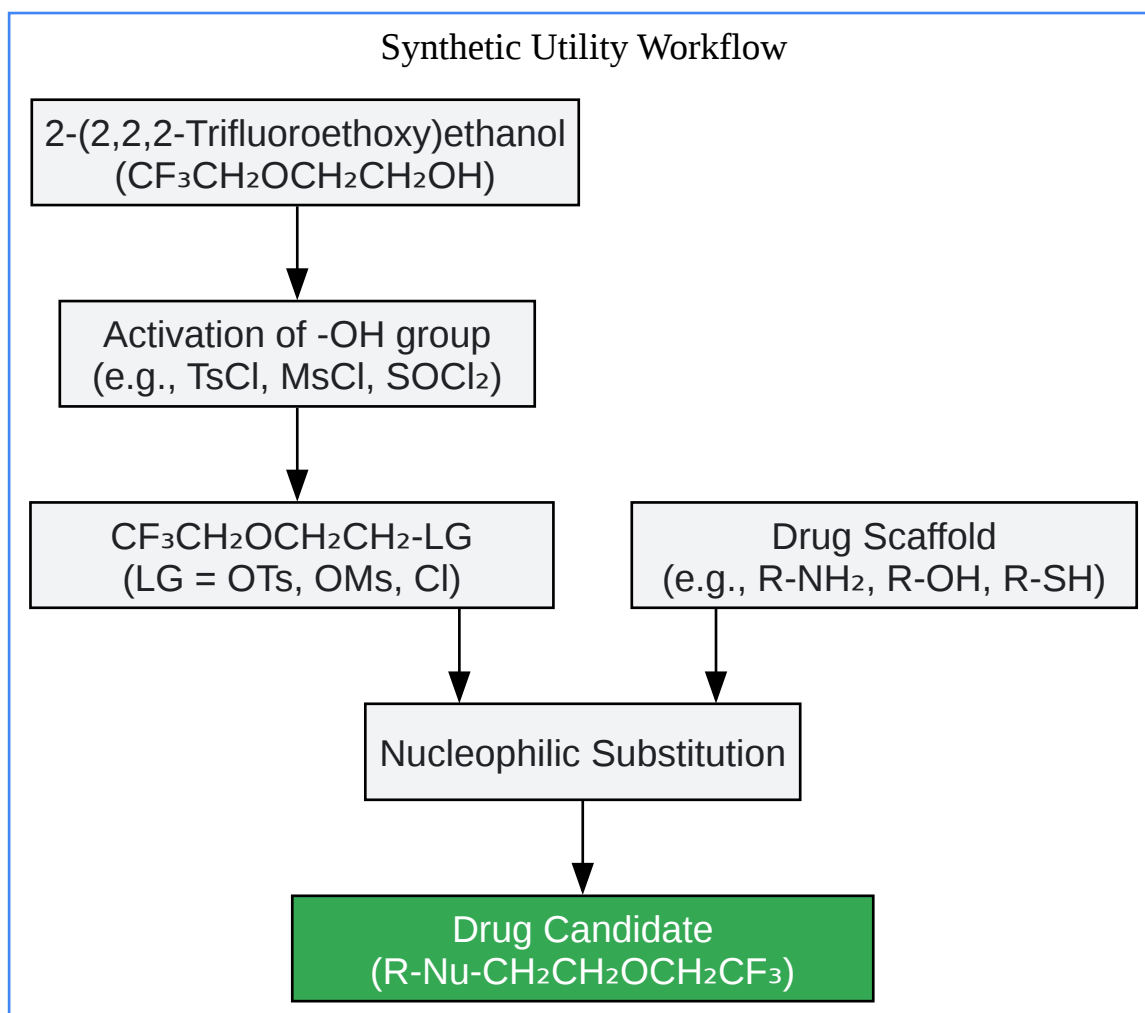
- Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for assessing the purity of this volatile compound. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as CH_2OH and CF_3 .
- High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used for purity analysis, particularly for less volatile derivatives or in reaction monitoring.

Applications in Research and Drug Development

The primary application of **2-(2,2,2-Trifluoroethoxy)ethanol** is as a specialized solvent and a key synthetic intermediate or building block. The trifluoroethoxy moiety is of significant interest in medicinal chemistry for its ability to modulate the physicochemical and pharmacological properties of a lead compound.

Role as a Synthetic Building Block

The introduction of fluorine-containing groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. **2-(2,2,2-Trifluoroethoxy)ethanol** provides a convenient handle to introduce the $-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CF}_3$ fragment into a larger molecule. The terminal hydroxyl group can be readily converted into other functional groups (e.g., halides, tosylates, mesylates) for further synthetic transformations, or it can be used directly in esterification or etherification reactions.



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Caption: General workflow for incorporating the trifluoroethoxyethanol moiety.

Impact on Pharmacological Properties

While this compound itself is not known to have direct interactions with biological signaling pathways, its incorporation into bioactive molecules can have profound effects:

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
- **Lipophilicity and Permeability:** The trifluoromethyl group generally increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell membrane permeability.

- **Binding Affinity:** The highly polarized nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme or receptor targets, potentially increasing binding affinity and potency.

2,2,2-Trifluoroethanol, the precursor, is a key starting material for the synthesis of the inhalation anesthetic isoflurane, highlighting the importance of the trifluoroethoxy group in pharmacologically active compounds.[10][12][13] By extension, **2-(2,2,2-Trifluoroethoxy)ethanol** serves as a valuable second-generation building block for creating more complex and tailored fluorinated pharmaceuticals.

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